2-(Cyclopentyloxy)pyrimidine-5-carbonitrile
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Overview
Description
2-(Cyclopentyloxy)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile typically involves the reaction of cyclopentanol with pyrimidine-5-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions vary but often include derivatives with modified functional groups that can enhance or alter the biological activity of the compound .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile primarily involves the inhibition of specific enzymes such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and induction of apoptosis . Molecular docking studies have shown that this compound fits well into the active sites of these enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Cyclopentyloxy derivatives: Compounds with the cyclopentyloxy group attached to different core structures also exhibit diverse biological properties.
Uniqueness: 2-(Cyclopentyloxy)pyrimidine-5-carbonitrile stands out due to its dual inhibition of EGFR and COX-2, making it a unique candidate for anticancer therapy. Its ability to modulate multiple pathways simultaneously provides a broader spectrum of activity compared to other similar compounds .
Properties
IUPAC Name |
2-cyclopentyloxypyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-8-6-12-10(13-7-8)14-9-3-1-2-4-9/h6-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQSHWLYALOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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